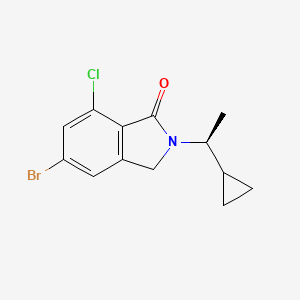
1,1'-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of two aziridine rings and a sulfonyl group, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. For example, 2-methylaziridine can be prepared by reacting 2-methylamine with ethylene oxide.
Sulfonylation: The aziridine ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group into the molecule.
Coupling Reaction: The final step involves coupling the sulfonylated aziridine with a phenyl derivative that contains another aziridine ring. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl group acts as a leaving group, allowing the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine rings under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted aziridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty polymers and coatings due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine involves its high reactivity due to the presence of aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl groups enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various applications, including drug development and bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
2-methylaziridine: A simpler aziridine with one aziridine ring and a methyl group.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings attached to a phenyl group through methanone linkages.
2-(aziridin-1-yl)ethanol: An aziridine with an ethanol group attached.
Uniqueness
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine is unique due to the presence of two aziridine rings and two sulfonyl groups, which confer high reactivity and versatility. This makes it particularly useful in applications requiring reactive intermediates, such as in the synthesis of complex molecules and bioconjugation techniques.
Propiedades
Número CAS |
21384-11-2 |
|---|---|
Fórmula molecular |
C12H16N2O4S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonylaziridine |
InChI |
InChI=1S/C12H16N2O4S2/c1-9-7-13(9)19(15,16)11-4-3-5-12(6-11)20(17,18)14-8-10(14)2/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
SNBPYWLBBVOXTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)

![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)




![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
